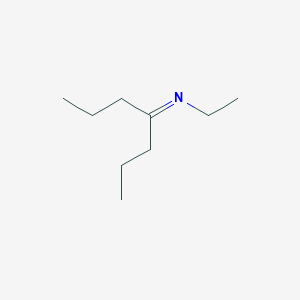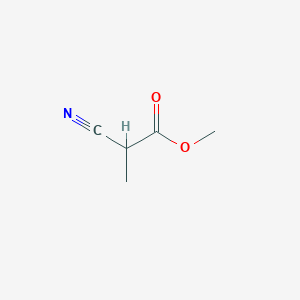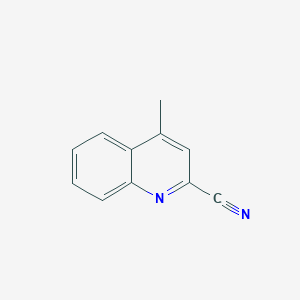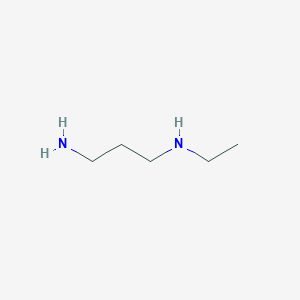
Tetraoctylammoniumbromid
Übersicht
Beschreibung
Tetraoctylammonium bromide is a quaternary ammonium compound with the chemical formula [CH₃(CH₂)₇]₄NBr. It is commonly used as a phase transfer catalyst, facilitating the transfer of reactants between immiscible phases, such as aqueous and organic solutions . This compound is known for its ability to stabilize nanoparticles and is widely used in various chemical processes.
Wissenschaftliche Forschungsanwendungen
Tetraoctylammonium bromide has a wide range of applications in scientific research:
Medicine: It is involved in the development of drug delivery systems and other pharmaceutical applications.
Wirkmechanismus
Target of Action
Tetraoctylammonium bromide (TOAB) is a quaternary ammonium compound . Its primary targets are gold tetrachloroaurate and alkanethiol . It acts as a phase transfer catalyst, facilitating the transfer of these reactants between immiscible phases .
Mode of Action
TOAB plays a dual role in the two-phase Brust–Schiffrin method. This dual role allows TOAB to control the size and shape of nanoparticles during synthesis .
Biochemical Pathways
TOAB operates in the two-phase Brust–Schiffrin method, a biochemical pathway used for synthesizing small-sized Au nanoparticles (NPs) of size 2–6 nm, as well as Au nanoclusters (NCs) of size <2 nm . By transferring Au (III) precursors and the reducing agent NaBH4, TOAB influences the size and shape of the resulting nanoparticles .
Pharmacokinetics
As a phase transfer catalyst, toab’s primary function is to facilitate the movement of reactants between immiscible phases . This suggests that its bioavailability is largely dependent on its ability to move between these phases.
Result of Action
The action of TOAB results in the synthesis of gold nanoparticles with controlled size and shape . These nanoparticles show well-defined plasmon absorption compared to thiol-capped nanoparticles . Additionally, the self-assembled molecules of TOAB create an anisotropic dipole on hydrophilic or hydrophobic surfaces, improving the electron-injection ability from stable metals .
Action Environment
The action of TOAB is influenced by the environment in which it operates. For instance, the presence of moisture or water can affect its performance . Furthermore, the amount of TOAB used can influence the size tuning of Au NCs at the atomic level .
Biochemische Analyse
Biochemical Properties
Tetraoctylammonium bromide plays a significant role in biochemical reactions. It is used as a phase transfer agent to transfer gold tetrachloroaurate from the aqueous phase to the organic phase in a two-phase method of alkanethiol stabilized gold nanoparticle synthesis
Molecular Mechanism
The molecular mechanism of Tetraoctylammonium bromide involves forming a complex with the anionic species, which then migrates to the organic phase, enabling the reaction to proceed in a more efficient manner
Temporal Effects in Laboratory Settings
It is known that Tetraoctylammonium bromide transfers Au(III) precursors and the reducing agent NaBH4 from the aqueous to the organic phase . This suggests that it may have a role in influencing the stability and degradation of these substances over time.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Tetraoctylammonium bromide can be synthesized by the reaction of 1-bromooctane with tri-n-octylamine in a solvent such as acetonitrile . The reaction typically involves heating the mixture under reflux conditions until the formation of the desired product is complete.
Industrial Production Methods: In industrial settings, the production of tetraoctylammonium bromide follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, reaction time, and purification steps to obtain the final compound.
Analyse Chemischer Reaktionen
Types of Reactions: Tetraoctylammonium bromide primarily undergoes substitution reactions due to the presence of the bromide ion. It can also participate in phase transfer catalysis, where it facilitates the transfer of reactants between different phases.
Common Reagents and Conditions:
Substitution Reactions: In these reactions, tetraoctylammonium bromide can react with various nucleophiles to form new compounds. Common reagents include sodium hydroxide and other nucleophilic agents.
Phase Transfer Catalysis: Tetraoctylammonium bromide is used to transfer gold tetrachloroaurate from the aqueous phase to the organic phase in the synthesis of gold nanoparticles.
Major Products Formed: The major products formed from the reactions involving tetraoctylammonium bromide depend on the specific reactants used. For example, in the synthesis of gold nanoparticles, the product is gold nanoparticles stabilized by tetraoctylammonium bromide.
Vergleich Mit ähnlichen Verbindungen
Tetrabutylammonium bromide: Another quaternary ammonium compound used as a phase transfer catalyst.
Tetrahexylammonium bromide: Similar in structure and function but with shorter alkyl chains.
Tetramethylammonium bromide: Used in similar applications but with different solubility properties.
Uniqueness: Tetraoctylammonium bromide is unique due to its long alkyl chains, which provide better stabilization of nanoparticles and more efficient phase transfer catalysis compared to compounds with shorter alkyl chains .
Eigenschaften
IUPAC Name |
tetraoctylazanium;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H68N.BrH/c1-5-9-13-17-21-25-29-33(30-26-22-18-14-10-6-2,31-27-23-19-15-11-7-3)32-28-24-20-16-12-8-4;/h5-32H2,1-4H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBVXKDJEZKEASM-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC[N+](CCCCCCCC)(CCCCCCCC)CCCCCCCC.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H68BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7034042 | |
| Record name | Tetra-N-octylammonium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7034042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
546.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White hygroscopic crystals; [Alfa Aesar MSDS] | |
| Record name | Tetraoctylammonium bromide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/17942 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
14866-33-2 | |
| Record name | Tetraoctylammonium bromide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14866-33-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tetra(N-octyl)ammonium bromide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014866332 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tetra-N-octylammonium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7034042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetraoctylammonium bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.382 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TETRA(N-OCTYL)AMMONIUM BROMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/52QW29OWOC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does TOAB function as a phase transfer catalyst in nanoparticle synthesis?
A1: TOAB acts as a phase transfer catalyst in the two-phase Brust-Schiffrin method for synthesizing metal nanoparticles, primarily gold. [] It facilitates the transfer of gold ions (Au(III)) from the aqueous phase to the organic phase by forming an ion pair complex with the negatively charged gold precursor. [] This complex, denoted as [TOA][AuX4] (X = Cl- and/or Br-), resides within inverse micelles formed by TOAB in the organic phase. [] This transfer enables the controlled reduction of gold ions within the organic phase, leading to the formation of nanoparticles.
Q2: How does the presence of TOAB affect the reactivity of palladium nanoparticles towards hydrogen?
A2: Research indicates that cationic surfactants like TOAB can significantly decelerate the hydrogen sorption and hydride formation kinetics in palladium nanoparticles. [] This deceleration is attributed to the interaction between the bromide ions of TOAB and the palladium surface, along with the surfactant's surface density. [] This impact on reaction kinetics highlights the importance of carefully considering the choice of surfactant in applications where nanoparticle-hydrogen interactions are crucial, such as hydrogen sensing.
Q3: What is the molecular formula, weight, and key spectroscopic data for TOAB?
A3:
Q4: How does TOAB affect the stability of gold nanoparticles in solution?
A4: TOAB acts as a stabilizing agent for gold nanoparticles synthesized via the Brust-Schiffrin method. [, ] The long alkyl chains of TOAB create a steric barrier around the nanoparticles, preventing aggregation and promoting their stable dispersion in organic solvents.
Q5: Can you elaborate on the catalytic properties of TOAB-stabilized palladium nanoparticles?
A5: Research explored the catalytic activity of TOAB-stabilized palladium nanoparticles in olefin hydrogenation reactions. [] These nanoparticles demonstrated activity in the hydrogenation of various olefins, including styrene, 2-methyl-2-butene, 1-octene, trans-stilbene, and cyclohexene. [] Notably, the TOAB-stabilized nanoparticles exhibited exclusive selectivity for the C=C bond in styrene, yielding ethylbenzene as the sole product. [] This selectivity highlights the potential of TOAB-stabilized palladium nanoparticles for targeted chemical transformations.
Q6: How does the alkyl chain length in tetraalkylammonium bromide salts affect their ability to stabilize metal nanoparticles?
A7: Longer alkyl chains generally enhance the steric stabilization of metal nanoparticles. [] The increased chain length creates a more substantial steric barrier around the nanoparticles, making it more difficult for them to approach each other closely enough to aggregate. This effect is evident in the use of TOAB with its eight-carbon alkyl chains for nanoparticle stabilization.
Q7: How does the stability of TOAB-capped gold nanoparticles compare to those capped with alkanethiols?
A8: While TOAB provides effective steric stabilization for gold nanoparticles, alkanethiols tend to form stronger bonds with the gold surface due to the sulfur-gold interaction. [] This stronger interaction often translates to enhanced stability for alkanethiol-capped nanoparticles compared to TOAB-capped ones.
Q8: What analytical techniques were employed to characterize the TOAB-stabilized nanoparticles?
A8: Several analytical techniques were utilized to characterize the TOAB-stabilized nanoparticles, including:
- Transmission electron microscopy (TEM): This technique allowed researchers to visualize the size, shape, and morphology of the nanoparticles. [, , , , , ]
- Scanning electron microscopy (SEM): SEM provided further insights into the surface morphology and size distribution of the nanoparticles. [, ]
- X-ray diffraction (XRD): XRD analysis was crucial for determining the crystal structure and size of the nanoparticles. [, , , ]
- X-ray photoelectron spectroscopy (XPS): This surface-sensitive technique provided information about the elemental composition and chemical states of the elements present on the nanoparticle surface. [, ]
- Atomic force microscopy (AFM): AFM enabled the characterization of the surface topography and roughness of nanoparticle films. [, ]
- Fourier transform infrared (FTIR) spectroscopy: FTIR spectroscopy was used to identify the functional groups present in the samples and to investigate the interaction between TOAB and the nanoparticles. [, , ]
- UV-Vis spectroscopy: UV-Vis spectroscopy was employed to study the optical properties of the nanoparticles, particularly the surface plasmon resonance band, which is sensitive to particle size and shape. [, , , ]
- Dynamic light scattering (DLS): DLS was used to determine the hydrodynamic size and size distribution of nanoparticles in solution. []
- Thermogravimetric analysis (TGA): TGA helped determine the amount of TOAB bound to the nanoparticle surface. []
- Nuclear magnetic resonance (NMR) spectroscopy: NMR spectroscopy was utilized to investigate the structure and dynamics of TOAB in solution and in the solid state. []
- Differential scanning calorimetry (DSC): DSC provided information about the thermal transitions and phase behavior of TOAB and its mixtures. []
Q9: What are some alternatives to TOAB as a stabilizer for metal nanoparticles?
A9: Several alternatives to TOAB exist for stabilizing metal nanoparticles, each offering unique properties:
- Alkanethiols: These sulfur-containing ligands form strong bonds with gold and other noble metals, resulting in highly stable nanoparticles. [, ]
- Amines: Primary amines like oleylamine are commonly used for stabilizing metal nanoparticles, often in combination with other ligands. []
- Polymers: Polymers like poly(vinylpyrrolidone) (PVP) can act as both reducing and stabilizing agents for metal nanoparticles. []
- Citrate Ions: Citrate ions are commonly used as reducing and stabilizing agents for gold nanoparticles, especially in the Turkevich method. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















